Octanoyl Coenzyme A (sodium salt)
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Overview
Description
Octanoyl Coenzyme A (sodium salt) is a medium-chain acyl coenzyme A and a metabolic intermediate in mitochondrial fatty acid β-oxidation . It plays a crucial role in the metabolism of fatty acids, particularly in the liver, where its levels are increased in patients with Reye’s syndrome . This compound is also involved in the β-oxidation process by medium-chain acyl coenzyme A dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octanoyl Coenzyme A (sodium salt) involves the esterification of octanoic acid with coenzyme A in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the coenzyme A moiety .
Industrial Production Methods: Industrial production of Octanoyl Coenzyme A (sodium salt) often employs biotechnological methods, utilizing genetically engineered microorganisms to produce the compound in large quantities. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen and specific dehydrogenase enzymes.
Inhibition: Occurs under physiological conditions in the presence of the target enzymes.
Major Products:
Scientific Research Applications
Octanoyl Coenzyme A (sodium salt) is widely used in scientific research due to its role in fatty acid metabolism. It is utilized in studies related to:
Biochemistry: Understanding the β-oxidation pathway and enzyme inhibition mechanisms.
Pharmaceutical Development: Developing drugs targeting metabolic pathways involving fatty acid oxidation.
Mechanism of Action
Octanoyl Coenzyme A (sodium salt) exerts its effects primarily through its role in the β-oxidation of fatty acids. It acts as a substrate for medium-chain acyl coenzyme A dehydrogenase, facilitating the breakdown of fatty acids into acetyl coenzyme A . Additionally, it inhibits enzymes such as citrate synthase and glutamate dehydrogenase, affecting metabolic pathways .
Comparison with Similar Compounds
- Hexanoyl Coenzyme A
- Decanoyl Coenzyme A
- Dodecanoyl Coenzyme A
Comparison: Octanoyl Coenzyme A (sodium salt) is unique due to its specific chain length, which influences its metabolic role and enzyme interactions. Compared to hexanoyl coenzyme A and decanoyl coenzyme A, octanoyl coenzyme A has distinct inhibitory effects on citrate synthase and glutamate dehydrogenase . This specificity makes it particularly valuable in studying medium-chain fatty acid metabolism and related disorders .
Properties
Molecular Formula |
C29H51N7NaO17P3S |
---|---|
Molecular Weight |
917.7 g/mol |
IUPAC Name |
sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;hydride |
InChI |
InChI=1S/C29H50N7O17P3S.Na.H/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;/q;+1;-1/t18-,22-,23-,24+,28-;;/m1../s1 |
InChI Key |
JZPLNEYRKNERQM-KLGBFWJFSA-N |
Isomeric SMILES |
[H-].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Canonical SMILES |
[H-].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Origin of Product |
United States |
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